BenchChemオンラインストアへようこそ!

2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)-

anti-inflammatory chemoprevention diastereomer differentiation

2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- (CAS 673477-38-8), also referred to as (+)-monascumic acid, is a chiral, non-proteinogenic L-α-amino acid featuring a strained four-membered azetidine ring bearing two carboxylic acid groups and alkyl substituents at positions 2 and 4. It is one of two diastereomeric monascumic acids—originally misassigned as enantiomers—isolated from the n-butanol-soluble fraction of Monascus pilosus-fermented rice (red yeast rice).

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 673477-38-8
Cat. No. B12547461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)-
CAS673477-38-8
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)CC1(CC(N1)(C)C(=O)O)C(=O)O
InChIInChI=1S/C10H17NO4/c1-6(2)4-10(8(14)15)5-9(3,11-10)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/t9-,10+/m1/s1
InChIKeyDTLNBWQUOUXKIO-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

673477-38-8 Procurement Guide: (2R,4S)-2-Methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic Acid – A Chiral Monascumic Acid Diastereomer from Monascus pilosus


2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- (CAS 673477-38-8), also referred to as (+)-monascumic acid, is a chiral, non-proteinogenic L-α-amino acid featuring a strained four-membered azetidine ring bearing two carboxylic acid groups and alkyl substituents at positions 2 and 4 [1]. It is one of two diastereomeric monascumic acids—originally misassigned as enantiomers—isolated from the n-butanol-soluble fraction of Monascus pilosus-fermented rice (red yeast rice) [2]. The molecular formula is C₁₀H₁₇NO₄ (MW 215.25 g/mol), and its (2R,4S) configuration imposes a rigid three-dimensional structure critical for interaction with biological targets [1]. The compound has been evaluated in chemoprevention-relevant assays alongside its diastereomer, revealing stereochemistry-dependent differential bioactivity [3].

Why Generic Substitution Fails for 673477-38-8: Diastereomer-Dependent Bioactivity and the Risk of Confounding Stereochemical Identity


The two monascumic acid diastereomers—originally published as enantiomers but subsequently corrected as diastereomers in a formal addendum—exhibit distinct chromatographic mobility on reversed-phase HPLC, different NMR chemical shifts, and, critically, divergent pharmacological potency [1]. In the TPA-induced ear edema model, one diastereomer (compound 10, (−)-monascumic acid) displays an ID₅₀ of 0.30 mg/ear, equivalent to indomethacin, while the other (compound 9, the (2R,4S)-(+)-form) requires a 4.3-fold higher dose (ID₅₀ 1.30 mg/ear) to achieve the same effect [2]. Both diastereomers, however, retain potent and near-equivalent inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) induction, with IC₅₀ values of 418 and 427 mol ratio/TPA respectively, comparable to the reference chemopreventive agent β-carotene (IC₅₀ 397) [2]. Procuring the incorrect stereoisomer therefore risks not only loss of anti-inflammatory potency but also introduces an uncontrolled variable in chemoprevention studies where stereochemical identity determines the activity profile. The formal correction clarifying these compounds as diastereomers rather than enantiomers further underscores that physical and biological properties are non-interchangeable [1].

Quantitative Differentiation Evidence for 673477-38-8: Head-to-Head Diastereomer Comparisons, Reference Compound Benchmarks, and Predicted Activity Spectrum


Anti-Inflammatory Potency: 4.3-Fold Difference Between Monascumic Acid Diastereomers in the TPA-Induced Mouse Ear Edema Model

In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, the (2R,4S)-(+)-monascumic acid diastereomer (compound 9, CAS 673477-38-8) exhibits an ID₅₀ of 1.30 mg/ear, whereas its (2S,4R)-(−)-diastereomer (compound 10, CAS 673477-39-9) achieves an ID₅₀ of 0.30 mg/ear—a 4.3-fold difference in potency [1]. The reference non-steroidal anti-inflammatory drug indomethacin yields an ID₅₀ of 0.30 mg/ear under identical conditions [1]. This means the (2R,4S)-form is 4.3-fold less potent than its diastereomer and indomethacin in this assay, establishing a clear stereochemistry–activity relationship where anti-inflammatory efficacy is diastereomer-dependent.

anti-inflammatory chemoprevention diastereomer differentiation

EBV-EA Inhibition: Near-Equivalent Chemopreventive Potency of Both Diastereomers, Comparable to β-Carotene

In the in vitro Epstein-Barr virus early antigen (EBV-EA) activation assay using Raji cells, both monascumic acid diastereomers exhibit potent and near-equivalent inhibitory activity [1]. The (2R,4S)-(+)-diastereomer (compound 9) has an IC₅₀ of 418 mol ratio/32 pmol TPA, while the (−)-diastereomer (compound 10) has an IC₅₀ of 427 [1]. Both achieve 90–95% inhibition of EBV-EA induction at 1 × 10³ mol ratio/TPA and retain 3–6% inhibition even at 1 × 10 mol ratio/TPA, with no cytotoxicity observed on Raji cells at any tested concentration [1]. These values are comparable to the reference chemopreventive agent β-carotene (IC₅₀ = 397 mol ratio/TPA) [1].

Epstein-Barr virus early antigen tumor promotion chemoprevention screening

NOR 1 (Nitric Oxide Donor) Activation: Moderate Inhibition Without Diastereomer Selectivity

Both monascumic acid diastereomers exhibit moderate and essentially identical inhibitory ratios (IR ≈ 1.7) against (±)-(E)-methyl-2[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexemide (NOR 1) activation, a nitric oxide donor assay conducted in Chang liver cells [1]. For comparison, the reference NO scavenger carboxy-PTIO shows an IR of 5.3 and the natural compound glycyrrhizin shows IR = 12.6, indicating that monascumic acids are approximately 3- to 7-fold weaker NO scavengers than these reference compounds [1]. All ten compounds tested in the study, including all six azaphilones, showed only moderate NOR 1 inhibition, suggesting this endpoint is not the primary mechanism of chemopreventive action for this compound class [1].

nitric oxide NOR 1 chemoprevention anti-initiation

Diastereomeric Identity Verification: Differentiable HPLC Retention and NMR Chemical Shifts Enable Analytical Quality Control

The formal correction to the original isolation paper established that the two monascumic acids are diastereomers, not enantiomers, based on their different mobilities on reversed-phase HPLC and distinct chemical shifts in NMR spectra [1]. This physical differentiation is critical for analytical quality control: unlike enantiomers, which require chiral stationary phases or derivatization for chromatographic resolution, diastereomers can be separated and identified using standard reversed-phase HPLC conditions [1]. The (2R,4S)-(+)-diastereomer (CAS 673477-38-8) has fully assigned ¹³C NMR spectra (126 MHz, D₂O, predicted) available through the NP-MRD database [2], and 2 NMR spectra plus 1 GC-MS spectrum are archived in the SpectraBase spectral database, providing orthogonal analytical reference data for identity confirmation [3]. The enantiomeric InChIKey for the (2R,4S)-form is DTLNBWQUOUXKIO-VHSXEESVSA-N, distinguishable from that of the (2S,4R)-diastereomer (DTLNBWQUOUXKIO-ZJUUUORDSA-N) [3].

diastereomer resolution HPLC NMR quality control

Predicted Biological Activity Spectrum (PASS): High-Confidence Chemopreventive and Caspase 3 Stimulant Potential

In silico Prediction of Activity Spectra for Substances (PASS) analysis of monascumic acid yields high-confidence predicted activities, with a probability of active (Pa) of 0.99 for both chemopreventive and caspase 3 stimulant activities, and Pa = 0.98 for dementia treatment and vascular dementia treatment [1]. Additional predicted activities with Pa ≥ 0.93 include antithrombotic (0.98), CYP3A inducer (0.97), CYP3A4 inducer (0.96), apoptosis antagonist (0.96), hepatoprotectant (0.94), and CYP2C9 inducer (0.93) [1]. The probability of inactive (Pi) values are ≤ 0.002 for all top-ranked predictions, indicating high prediction confidence [1]. While these are computational predictions and do not replace empirical validation, they provide a hypothesis-generating framework distinct from the azaphilone co-metabolites isolated from the same Monascus extract, which lack this specific combination of predicted activities [1].

PASS prediction chemopreventive caspase 3 in silico drug discovery

Recommended Research and Industrial Application Scenarios for 673477-38-8 Based on Quantitative Differentiation Evidence


Stereochemistry–Activity Relationship (SAR) Studies of Anti-Inflammatory Azetidine Amino Acids

The 4.3-fold difference in TPA-induced ear edema ID₅₀ between the (2R,4S)-(+)-diastereomer (1.30 mg/ear) and its (2S,4R)-(−)-counterpart (0.30 mg/ear) [1] makes CAS 673477-38-8 an essential tool for dissecting the stereochemical determinants of anti-inflammatory activity within the azetidine-2,4-dicarboxylic acid scaffold. Procuring both diastereomers allows researchers to probe whether the (2R,4S) configuration selectively impairs binding to a target engaged in the TPA-induced inflammation cascade while preserving EBV-EA inhibitory activity (IC₅₀ 418 vs. 427 for the diastereomers) [1]. This differential pharmacology—anti-inflammatory activity is stereochemistry-dependent but chemopreventive EBV-EA activity is not—positions the compound as a unique probe for target deconvolution studies.

Chemoprevention Screening Panels Targeting Epstein-Barr Virus Early Antigen Activation

With an EBV-EA IC₅₀ of 418 mol ratio/TPA and 95.2% inhibition at 1 × 10³ mol ratio/TPA—comparable to β-carotene (IC₅₀ 397) [1]—CAS 673477-38-8 is suitable as a positive control or reference compound in EBV-EA-based antitumor-promoter screening cascades. Its natural product provenance from Monascus pilosus-fermented rice (red yeast rice) [2] further supports its use in studies evaluating fermented food-derived chemopreventive agents. Procurement of the correct CAS number ensures that the observed chemopreventive signal is not confounded by the 4.3-fold variable in anti-inflammatory readout present when the wrong diastereomer is used [1].

Analytical Reference Standard for Monascus-Fermented Product Authentication and Quality Control

The distinct RP-HPLC retention time and NMR chemical shifts that differentiate the two monascumic acid diastereomers [3] enable CAS 673477-38-8 to serve as a chromatographic and spectroscopic reference standard for authenticating Monascus pilosus-fermented products. Since monascumic acid content peaks around day 20 of fermentation and declines thereafter [4], the (2R,4S)-diastereomer can be used as a marker compound for optimizing fermentation harvest timing. The availability of archived ¹³C NMR (NP-MRD NP0005227) [5] and GC-MS spectra (SpectraBase KLGESoJDf3w) [6] provides orthogonal identity verification suitable for GLP-compliant quality control workflows.

In Silico-Guided Phenotypic Screening for Caspase 3 Modulation and Neuroprotection

The PASS-predicted high-confidence activities—caspase 3 stimulant (Pa = 0.99) and dementia treatment (Pa = 0.98) [7]—support the use of CAS 673477-38-8 as a starting point for phenotypic screening in neurodegeneration and apoptosis research. Although these are computational predictions requiring empirical validation, the combination of predicted caspase 3 modulation with the demonstrated chemopreventive activity profile (EBV-EA inhibition, NOR 1 inhibition) [1] provides a unique hypothesis-generating platform not offered by the azaphilone co-metabolites from the same natural source. Researchers procuring this specific diastereomer can systematically evaluate whether the (2R,4S) configuration confers any selectivity advantage in neuronal cell-based assays compared to the (2S,4R)-form.

Quote Request

Request a Quote for 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.